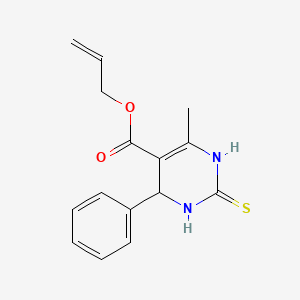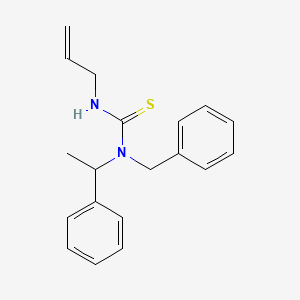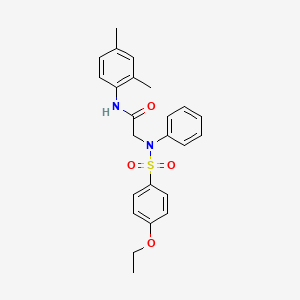![molecular formula C23H21N3O3S3 B11626769 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626769.png)
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
3-{(Z)-[3-(3-甲氧基丙基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-9-甲基-2-(苯硫基)-4H-吡啶并[1,2-a]嘧啶-4-酮的合成涉及多个步骤。合成路线通常从噻唑烷酮环的制备开始,然后引入吡啶并[1,2-a]嘧啶-4-酮部分。反应条件通常需要使用特定的催化剂和溶剂以确保高产率和纯度。工业生产方法可能涉及使用连续流动技术放大这些反应,以提高效率和降低成本。
化学反应分析
该化合物会发生各种化学反应,包括:
氧化: 它可以被氧化成亚砜或砜。
还原: 还原反应可以将硫代羰基转化为硫醇或硫醚。
取代: 该化合物可以参与亲核取代反应,其中苯硫基可以被其他亲核试剂取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。形成的主要产物取决于所用试剂和反应条件。
科学研究应用
3-{(Z)-[3-(3-甲氧基丙基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-9-甲基-2-(苯硫基)-4H-吡啶并[1,2-a]嘧啶-4-酮有几个科学研究应用:
化学: 它被用作合成更复杂分子的构件。
生物学: 该化合物的独特结构使其能够与各种生物靶标相互作用,使其在研究酶抑制和蛋白质结合方面有用。
医学: 由于它能够调节与疾病相关的生物途径,它具有潜在的治疗应用。
工业: 该化合物可用于开发具有特定性质的新材料。
作用机制
3-{(Z)-[3-(3-甲氧基丙基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-9-甲基-2-(苯硫基)-4H-吡啶并[1,2-a]嘧啶-4-酮的作用机制涉及它与酶和受体等分子靶标的相互作用。该化合物可以通过与活性位点或变构位点结合来抑制酶活性,从而调节酶的功能。它也可以与受体相互作用以影响信号转导途径,从而导致细胞反应发生变化。
相似化合物的比较
与其他类似化合物相比,3-{(Z)-[3-(3-甲氧基丙基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-9-甲基-2-(苯硫基)-4H-吡啶并[1,2-a]嘧啶-4-酮因其官能团的独特组合而脱颖而出。类似的化合物包括:
噻唑烷酮: 以其生物活性及其在药物化学中的应用而闻名。
吡啶并[1,2-a]嘧啶-4-酮: 由于它们能够与各种生物靶标相互作用,因此被用于药物的开发。该化合物的独特性在于它能够结合噻唑烷酮和吡啶并[1,2-a]嘧啶-4-酮的特性,使其成为研究和开发的多功能分子。
属性
分子式 |
C23H21N3O3S3 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC 名称 |
(5Z)-3-(3-methoxypropyl)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O3S3/c1-15-8-6-11-25-19(15)24-20(31-16-9-4-3-5-10-16)17(21(25)27)14-18-22(28)26(23(30)32-18)12-7-13-29-2/h3-6,8-11,14H,7,12-13H2,1-2H3/b18-14- |
InChI 键 |
QTVVSSPQWRHVTI-JXAWBTAJSA-N |
手性 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)SC4=CC=CC=C4 |
规范 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate](/img/structure/B11626699.png)
![3-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11626706.png)
![N-benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11626721.png)

![2-methoxyethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11626726.png)

![2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11626729.png)
![(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11626741.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11626752.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11626755.png)

![Methyl 4-[(2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11626771.png)
![(2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide](/img/structure/B11626773.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626774.png)
